molecular formula C24H23N5O2 B2358550 1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-58-8

1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2358550
CAS RN: 877643-58-8
M. Wt: 413.481
InChI Key: QEJOBPMURNNXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-dimethyl-3-phenethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, also known as MRS2578, is a selective antagonist of the P2Y6 receptor. P2Y6 receptors are a type of G protein-coupled receptor that is activated by nucleotides, such as ATP and UTP. MRS2578 has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

Antiviral and Antimicrobial Agent

The structural motif of imidazo[2,1-f]purine is known to exhibit potential antiviral and antimicrobial activities. Compounds with similar structures have been synthesized and tested for their efficacy against various pathogenic organisms . The presence of substituents like phenethyl and tolyl groups could potentially enhance these properties, making this compound a candidate for further research in developing new antiviral and antimicrobial drugs.

Medicinal Chemistry

The 2-phenethylamine structure, which is part of the compound’s name, is widely present in medicinal chemistry. It is found in key therapeutic targets and has been associated with various bioactive compounds . Research into this compound could uncover new interactions with biological receptors, leading to the development of novel pharmaceutical agents.

Antiparasitic Activity

Compounds with a similar imidazole structure have shown antiparasitic activity, particularly against organisms like Leishmania donovani and Trypanosoma brucei . This suggests that the compound may also possess antiparasitic properties, which could be explored for the treatment of diseases such as leishmaniasis and trypanosomiasis.

Chemical Synthesis and Drug Design

The complex structure of this compound makes it an interesting subject for chemical synthesis studies. Understanding its synthesis could aid in the design of new drugs with improved efficacy and reduced side effects. The compound could serve as a scaffold for the development of new medicinal chemistry hits .

Biological Activity Screening

Given the unique biological functions that similar compounds possess, this compound could be an excellent candidate for a wide range of biological activity screenings. Its interactions with various enzymes, receptors, and other biological molecules could lead to discoveries in multiple fields of pharmacology .

Neuropharmacology

Considering the presence of the phenethylamine motif, which is significant in neuropharmacology, this compound could be investigated for its effects on the central nervous system. It might interact with dopamine, serotonin, or other neurotransmitter systems, providing insights into the treatment of neurological disorders .

properties

IUPAC Name

4,7-dimethyl-6-(3-methylphenyl)-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16-8-7-11-19(14-16)29-17(2)15-28-20-21(25-23(28)29)26(3)24(31)27(22(20)30)13-12-18-9-5-4-6-10-18/h4-11,14-15H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJOBPMURNNXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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